molecular formula C9H6Cl2N2O3 B3026664 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- CAS No. 1047629-15-1

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Cat. No.: B3026664
CAS No.: 1047629-15-1
M. Wt: 261.06
InChI Key: ZVSLWXNHNAAQKC-UHFFFAOYSA-N
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Description

The compound 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- is a halogenated furan derivative featuring a pyrazole substituent. Its structure includes a 2-furancarboxylic acid backbone substituted with chlorine at the 5-position and a 4-chloro-1-methyl-1H-pyrazole group at the 4-position.

Properties

IUPAC Name

5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O3/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLWXNHNAAQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157754
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047629-15-1
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047629-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- typically involves multiple steps, including the chlorination of precursor compounds and the formation of the furan and pyrazole rings. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several pharmacologically active agents:

Compound Name Key Structural Differences Biological Role Reference
GSK 2141795 (NSC 767034) Amide derivative: N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]- substituent Pan-AKT inhibitor
Afuresertib (Free Base: CAS 1047634-63-8) Thiophene ring replaces furan; amide linkage to aminopropyl side chain AKT inhibitor (anticancer)
Compound A (N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-2-thiophenecarboxamide) Thiophene replaces furan; thiophene-carboxamide backbone Steroid-responsive dermatoses treatment
5-Formyl-2-furancarboxylic acid Lacks pyrazole substituent; formyl group at 5-position HexA degradation intermediate

Key Observations :

  • Replacement of the furan ring with thiophene (e.g., Afuresertib, Compound A) alters electronic properties and binding affinity .
  • Substitution of the carboxylic acid with amide groups (e.g., GSK 2141795) enhances bioavailability and target specificity .
Substituent Variations in Pyrazole-Containing Analogues

Pyrazole substituents are critical for bioactivity. Examples include:

  • 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate : Acyloxy groups at pyrazole enhance antibacterial activity .
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate : Thiazole-carboxylate hybrid structure with dual halogenation .

Impact of Halogenation :

  • Chlorine at pyrazole positions (e.g., 4-chloro-1-methyl-1H-pyrazol-5-yl) improves metabolic stability and hydrophobic interactions in kinase binding pockets .
AKT Inhibition

The compound’s structural analogs, such as GSK 2141795 and Afuresertib, exhibit potent AKT inhibition (IC₅₀ values in nanomolar range), crucial for cancer therapy. The pyrazole-furan backbone facilitates ATP-competitive binding to AKT’s catalytic domain .

Material Science and Degradation

In pulp bleaching, degradation intermediates like 5-formyl-2-furancarboxylic acid (from HexA) highlight the reactivity of halogenated furans under acidic conditions .

Physicochemical Properties

Property 2-Furancarboxylic Acid, 5-Chloro-4-(4-Chloro-1-Methyl-1H-Pyrazol-5-Yl)- GSK 2141795 Afuresertib
Molecular Formula C₁₀H₇Cl₂N₂O₃ (estimated) C₁₈H₁₆Cl₂F₂N₄O₂ C₁₈H₁₅Cl₂FN₄O₂S
Molecular Weight ~285.09 427.24 427.32
Key Functional Groups Carboxylic acid, pyrazole, chlorine Amide, difluorophenyl Thiophene, amide
Solubility Low (hydrophobic Cl substituents) Moderate (amide) Low (thiophene)

Biological Activity

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, a compound with the molecular formula C9_9H6_6Cl2_2N2_2O3_3 and a molecular weight of 261.06 g/mol, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article will delve into its biological activity, synthesis methods, and relevant research findings.

The biological activity of 2-furancarboxylic acid derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to alterations in enzyme activity, which may result in various pharmacological effects. For instance, the compound is believed to exhibit antimicrobial properties, as indicated by studies showing its efficacy against certain bacterial strains.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-furancarboxylic acid can possess significant antimicrobial properties. One study specifically noted the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), which is a critical concern in clinical settings due to its resistance to conventional antibiotics . The inhibition zone measured approximately 8 mm, indicating moderate antimicrobial effectiveness.

Enzyme Interaction Studies

In vitro studies have explored the interaction of 2-furancarboxylic acid derivatives with various enzymes. For example, the oxidation of 2-furoic acid by Pseudomonas sp. has been documented, showcasing the metabolic pathways that these compounds can undergo . This interaction is crucial for understanding how the compound can be utilized in biotechnological applications.

Synthesis Methods

The synthesis of 2-furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- typically involves multi-step chemical reactions. The primary steps include:

  • Chlorination : Chlorination of precursor compounds forms the chlorinated pyrazole ring.
  • Formation of Furan Ring : The furan ring is synthesized through cyclization reactions involving furan derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Summary of Synthesis Routes

StepDescription
1Chlorination of precursor compounds
2Cyclization to form furan and pyrazole rings
3Purification via recrystallization or chromatography

Case Study: Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various furan derivatives, including those structurally related to 2-furancarboxylic acid. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria . This finding highlights the potential for developing new antimicrobial agents based on this compound's structure.

Research on Metabolic Pathways

Another important aspect of research involves understanding the metabolic pathways associated with furan derivatives. For instance, studies on Pseudomonas species have revealed insights into how these microorganisms metabolize furoic acids, which could inform bioremediation strategies or the development of biocatalysts for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

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